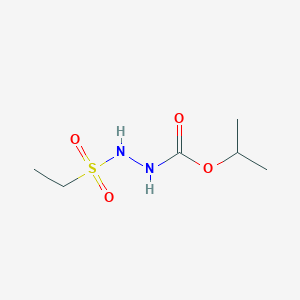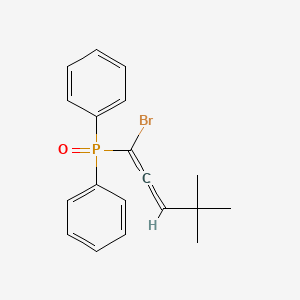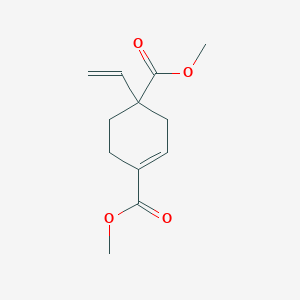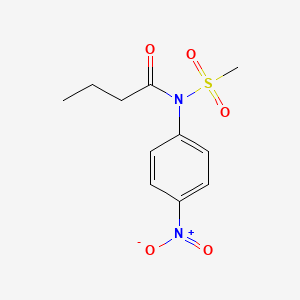![molecular formula C16H34O2P2 B14608452 Ethyl bis[di(propan-2-yl)phosphanyl]acetate CAS No. 59356-33-1](/img/structure/B14608452.png)
Ethyl bis[di(propan-2-yl)phosphanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bis[di(propan-2-yl)phosphanyl]acetate is an organophosphorus compound with the molecular formula C14H31O2P2 It is characterized by the presence of two di(propan-2-yl)phosphanyl groups attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bis[di(propan-2-yl)phosphanyl]acetate typically involves the reaction of di(propan-2-yl)phosphine with ethyl bromoacetate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl bis[di(propan-2-yl)phosphanyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used to substitute the acetate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl bis[di(propan-2-yl)phosphanyl]acetate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of ethyl bis[di(propan-2-yl)phosphanyl]acetate involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Di(propan-2-yl)phosphine: A simpler phosphine compound with similar reactivity.
Ethyl acetate: A common ester with different functional groups.
Bis(diphenylphosphino)ethane: A related phosphine ligand used in coordination chemistry.
Uniqueness
Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in research and industry .
Properties
CAS No. |
59356-33-1 |
|---|---|
Molecular Formula |
C16H34O2P2 |
Molecular Weight |
320.39 g/mol |
IUPAC Name |
ethyl 2,2-bis[di(propan-2-yl)phosphanyl]acetate |
InChI |
InChI=1S/C16H34O2P2/c1-10-18-15(17)16(19(11(2)3)12(4)5)20(13(6)7)14(8)9/h11-14,16H,10H2,1-9H3 |
InChI Key |
CVKDWWQJWRGLLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(P(C(C)C)C(C)C)P(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)





![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)

